molecular formula C6H10F3NO2 B8147444 (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

Cat. No.: B8147444
M. Wt: 185.14 g/mol
InChI Key: LWAJBKDTUWYBQM-SCSAIBSYSA-N
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Description

®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves the esterification of ®-2-Amino-4,4,4-trifluoro-butyric acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. Catalysts like polystyrene-supported sulfonic acid or β-cyclodextrin-derived carbonaceous catalysts can be used to enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism by which ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and industrial applications where enhanced performance is required .

Properties

IUPAC Name

ethyl (2R)-2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJBKDTUWYBQM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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